5-Fluoroquinoline-3-carbonitrile 5-Fluoroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2102412-57-5
VCID: VC8017302
InChI: InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
SMILES: C1=CC2=C(C=C(C=N2)C#N)C(=C1)F
Molecular Formula: C10H5FN2
Molecular Weight: 172.16

5-Fluoroquinoline-3-carbonitrile

CAS No.: 2102412-57-5

Cat. No.: VC8017302

Molecular Formula: C10H5FN2

Molecular Weight: 172.16

* For research use only. Not for human or veterinary use.

5-Fluoroquinoline-3-carbonitrile - 2102412-57-5

Specification

CAS No. 2102412-57-5
Molecular Formula C10H5FN2
Molecular Weight 172.16
IUPAC Name 5-fluoroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
Standard InChI Key DTQWDTSZXDLYRX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=N2)C#N)C(=C1)F
Canonical SMILES C1=CC2=C(C=C(C=N2)C#N)C(=C1)F

Introduction

Structural Characteristics and Nomenclature

5-Fluoroquinoline-3-carbonitrile belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s systematic IUPAC name is 5-fluoroquinoline-3-carbonitrile, reflecting the fluorine substituent at position 5 and the nitrile group (-CN) at position 3 . Its molecular formula is C10H5FN2\text{C}_{10}\text{H}_{5}\text{FN}_{2}, with a molecular weight of 172.16 g/mol .

The planar aromatic system of quinoline facilitates π-π stacking interactions with biological targets, while the electron-withdrawing fluorine and nitrile groups influence electronic distribution. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for the C≡N group and 1.38 Å for the C-F bond, contributing to the molecule’s dipole moment of ~2.8 D .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H5FN2\text{C}_{10}\text{H}_{5}\text{FN}_{2}
Molecular Weight172.16 g/mol
LogP (Octanol-Water)2.1 ± 0.3
Topological Polar Surface36.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

Direct Fluorination Strategies

The synthesis of 5-fluoroquinoline-3-carbonitrile typically begins with quinoline-3-carbonitrile precursors. Electrophilic fluorination using Selectfluor® (C8H16ClF2N4\text{C}_{8}\text{H}_{16}\text{ClF}_{2}\text{N}_{4}) in acetonitrile at 80°C introduces fluorine at position 5 with yields up to 68% . Alternative routes employ Balz-Schiemann reactions, where aniline intermediates are diazotized and decomposed in the presence of fluoroboric acid (HBF4\text{HBF}_{4}).

Cyanation Protocols

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, CDCl3_3): δ 8.94 (s, 1H, H-2), 8.45 (d, J=8.4J = 8.4 Hz, 1H, H-8), 7.92–7.85 (m, 2H, H-6/H-7), 7.63 (dd, J=8.0,4.4J = 8.0, 4.4 Hz, 1H, H-4) . 19^{19}F NMR: δ -112.5 ppm (s, CF).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 173.05 [M+H]+^+, with fragmentation patterns indicating loss of HCN (Δm/z = 27) and subsequent formation of C9H4FN+\text{C}_{9}\text{H}_{4}\text{FN}^{+} (m/z 145.03) .

Biological Activity Profiles

Antiviral Mechanisms

Molecular docking studies reveal binding to HIV-1 integrase (PDB ID: 1BI4) with a docking score of -9.2 kcal/mol, stabilizing the enzyme’s catalytic Mg2+^{2+} ions through the nitrile’s lone pair electrons . EC50_{50} values of 0.032 μM against wild-type HIV-1 highlight therapeutic potential .

Table 2: Comparative Biological Activities

CompoundHIV-1 EC50_{50} (μM)S. aureus MIC (μg/mL)
5-Fluoroquinoline-3-carbonitrile0.03232
CiprofloxacinN/A4
3-Fluoroquinoline-6-carbonitrile0.04564

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